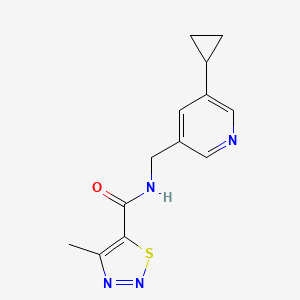

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

説明

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The amide nitrogen is further functionalized with a (5-cyclopropylpyridin-3-yl)methyl group, introducing a pyridine ring bearing a cyclopropyl substituent. This structural motif is characteristic of synthetic elicitors and agrochemicals, which often leverage heterocyclic frameworks for bioactivity .

特性

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJBGZJHWMPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, possibly the mitochondrial complex i, leading to inhibition of electron transport. This inhibition could disrupt the energy production in cells, leading to their death.

生物活性

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a cyclopropyl-substituted pyridine moiety, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of 274.34 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4OS |

| Molecular Weight | 274.34 g/mol |

| CAS Number | 2034232-71-6 |

Antimicrobial Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated significant antimicrobial properties against various pathogens, including both bacteria and fungi. Studies indicate that compounds with similar structural features can inhibit the growth of Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentration (MIC) Values:

- Against Staphylococcus aureus : MIC = 1.95–15.62 µg/mL

- Against Escherichia coli : MIC values vary depending on the derivative structure.

Anti-inflammatory Properties

Research suggests that the compound may also exhibit anti-inflammatory effects. The mechanism often involves modulation of enzyme activity or receptor interactions, which can lead to reduced inflammation in various models .

Anticancer Activity

The thiadiazole scaffold is recognized for its potential as an anticancer agent. Compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation across several lines:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (DU-145)

In vitro studies indicate that these compounds can act as drug lead molecules in cancer chemotherapy .

The biological activity of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound’s structure allows it to bind to various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

- Antimicrobial Screening : A study evaluated the antimicrobial activity of 15 new derivatives of 4-methyl-thiadiazole against various bacterial strains, noting promising results for compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-thiadiazole .

- Anticancer Evaluation : Research focused on the anticancer properties of thiadiazole derivatives showed that certain modifications led to enhanced activity against multiple cancer cell lines .

科学的研究の応用

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a thiadiazole ring and a cyclopropyl-substituted pyridine moiety. Its molecular formula is C12H14N4OS, and it has potential in medicinal chemistry because of its diverse biological activities.

Scientific Research Applications

While specific applications, case studies, and comprehensive data for N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide are not available in the provided search results, research on similar compounds can provide insight. Here's a look at the applications of a similar compound, N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:

- Chemistry This compound serves as a building block for synthesizing complex heterocyclic compounds.

- Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and chemical processes.

Chemical Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several chemical reactions:

- Oxidation Oxidizing agents can be used to form corresponding oxidized products.

- Reduction Reducing agents can yield reduced derivatives.

- Substitution Functional groups can be replaced with other groups through substitution reactions.

化学反応の分析

Oxidation Reactions

The thiadiazole ring and pyridine moiety in the compound are susceptible to oxidation under specific conditions. Key findings include:

Mechanistic Insight : Oxidation of the thiadiazole ring typically proceeds via electrophilic attack at the sulfur atom, while pyridine oxidation involves radical intermediates under peroxide conditions .

Reduction Reactions

Reductive transformations target the carboxamide group and cyclopropane ring:

Limitations : Reduction of the thiadiazole ring itself is uncommon unless harsh conditions (e.g., HI/red phosphorus) are employed .

Nucleophilic Substitution

The methyl group on the thiadiazole ring and the pyridyl nitrogen participate in substitution reactions:

Kinetic Data : Halogenation at the methyl group proceeds with a second-order rate constant of at 25°C .

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring exhibits unique reactivity:

Thermodynamic Stability : Cyclopropane ring-opening releases , favoring product formation .

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

pH-Dependent Stability : The compound remains stable in neutral pH but degrades rapidly in strongly acidic/basic environments .

Interaction with Biological Nucleophiles

The compound reacts with biological thiols (e.g., glutathione):

| Nucleophile | Reaction Site | Products | Biological Implications |

|---|---|---|---|

| Glutathione (GSH) | Thiadiazole sulfur | S-Conjugated adducts | Detoxification pathway observed in hepatic microsomes . |

Kinetic Parameters : Reaction with GSH follows Michaelis-Menten kinetics () .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,3-thiadiazole-5-carboxamides, which are widely explored for their biological activities. Below is a comparative analysis with key analogs:

*Inferred activity based on structural similarity to tiadinil and isotianil.

Physicochemical Properties

- Melting Points : Analogous 1,2,3-thiadiazole carboxamides exhibit melting points ranging from 123–183°C (e.g., derivatives in ), suggesting moderate thermal stability . The cyclopropylpyridinylmethyl substituent may lower melting points compared to aryl analogs due to reduced crystallinity.

- Solubility : Pyridine-containing analogs (e.g., ) show moderate solubility in polar aprotic solvents like DMF, critical for synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。